1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
Brand Name: Vulcanchem
CAS No.: 941263-70-3
VCID: VC21535840
InChI: InChI=1S/C13H16Cl2N2O4S/c1-9(18)16-5-7-17(8-6-16)22(19,20)11-4-3-10(14)12(15)13(11)21-2/h3-4H,5-8H2,1-2H3
SMILES: CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Molecular Formula: C13H16Cl2N2O4S
Molecular Weight: 367.2g/mol

1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

CAS No.: 941263-70-3

Cat. No.: VC21535840

Molecular Formula: C13H16Cl2N2O4S

Molecular Weight: 367.2g/mol

* For research use only. Not for human or veterinary use.

1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one - 941263-70-3

Specification

CAS No. 941263-70-3
Molecular Formula C13H16Cl2N2O4S
Molecular Weight 367.2g/mol
IUPAC Name 1-[4-(3,4-dichloro-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Standard InChI InChI=1S/C13H16Cl2N2O4S/c1-9(18)16-5-7-17(8-6-16)22(19,20)11-4-3-10(14)12(15)13(11)21-2/h3-4H,5-8H2,1-2H3
Standard InChI Key XGRIKTUSZLRJFJ-UHFFFAOYSA-N
SMILES CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC
Canonical SMILES CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)OC

Introduction

Chemical Identity and Structural Information

1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one belongs to a class of sulfonamide derivatives containing a piperazine ring. The compound's structure includes several key functional groups that contribute to its chemical properties and potential biological activity. The central piperazine ring is connected to two distinct moieties: an acetyl group (-COCH₃) and a benzenesulfonyl group with three substituents (3,4-dichloro-2-methoxy) on the benzene ring.

Chemical Identifiers

The compound can be identified through various chemical identifiers as shown in the table below:

ParameterInformation
Common Name1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
CAS Number941263-70-3
Molecular FormulaC₁₃H₁₆Cl₂N₂O₄S
Molecular Weight367.2 g/mol

Structural Features

The molecule contains several important structural features:

  • A piperazine ring (six-membered heterocycle with two nitrogen atoms at positions 1 and 4)

  • An acetyl group attached to one nitrogen of the piperazine

  • A benzenesulfonyl group attached to the other nitrogen

  • Three substituents on the benzene ring:

    • A methoxy group at position 2

    • Chlorine atoms at positions 3 and 4

Physical and Chemical Properties

The physical and chemical properties of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one are essential for understanding its behavior in various experimental and practical contexts. Based on available data and structural analysis, the following properties can be described.

Physical Properties

PropertyValueNotes
Physical StateSolidAt room temperature, presumed based on similar compounds
ColorWhite to off-whiteTypical for similar sulfonamide derivatives
Molecular Weight367.2 g/molCalculated from molecular formula
DensityNot AvailableNo experimental data available in the sources
Melting PointNot AvailableNo experimental data available in the sources
Boiling PointNot AvailableNo experimental data available in the sources
SolubilityLimited water solubilityPredicted based on structure; likely soluble in organic solvents

Chemical Properties

The compound's chemical reactivity is largely determined by its functional groups:

  • The piperazine nitrogen atoms can participate in nucleophilic reactions

  • The sulfonyl group (-SO₂-) is relatively stable and serves as a linking unit

  • The acetyl group can undergo typical carbonyl reactions

  • The methoxy and chloro substituents on the benzene ring affect the electron density and reactivity of the aromatic system

Synthesis and Related Compounds

The synthesis of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction between a sulfonyl chloride intermediate and a mono-protected piperazine, followed by acetylation or direct use of 1-acetylpiperazine.

Comparative Analysis with Structural Analogs

Several related compounds share structural similarities with our target compound, as shown in the comparison table below:

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Structural Differences
1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one941263-70-3C₁₃H₁₆Cl₂N₂O₄S367.2Target compound
1-[4-(3-Tert-butyl-4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one942788-58-1C₁₇H₂₆N₂O₄S354.5Has tert-butyl group instead of chlorine atoms
1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethan-1-oneNot specifiedC₂₀H₂₄N₂O₆SNot specifiedContains additional methoxyphenoxy group
2-chloro-1-[4-(4-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-oneNot specifiedC₁₃H₁₇ClN₂O₄SNot specifiedHas single methoxy group and chloroacetyl instead of acetyl
2-Chloro-1-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one246514-23-8C₁₃H₁₇ClN₂O₃S316.80Has methyl group and chloroacetyl instead of acetyl

These structurally related compounds provide valuable context for understanding the potential properties and applications of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one.

Structure-Activity Relationships

The structural features of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one suggest potential biological activity based on known pharmacophores within the molecule.

Key Pharmacophores

  • Piperazine ring: Commonly found in numerous pharmaceuticals with diverse biological activities including antipsychotics, antihistamines, and antibiotics

  • Sulfonamide group: Present in many therapeutic agents with antibacterial, diuretic, antidiabetic, and other activities

  • Halogenated aromatic ring: Often enhances lipophilicity and membrane permeability of drug compounds

  • Methoxy substituent: Can influence hydrogen bonding interactions with biological targets

Applications in Drug Discovery

The compound 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one may serve various roles in pharmaceutical research and development.

As a Chemical Building Block

The compound can function as an intermediate in the synthesis of more complex molecules with potential biological activity. The presence of the acetyl group provides a handle for further chemical elaboration through various carbonyl chemistry reactions.

Structure-Based Drug Design

The specific substitution pattern on the benzene ring (3,4-dichloro-2-methoxy) may have been designed to optimize interactions with a specific biological target. Compounds with piperazine and sulfonyl groups are often explored in medicinal chemistry for their potential interactions with biological targets, which can lead to various therapeutic effects depending on the specific substituents and ring structures involved.

Chemical Reactivity and Stability

Understanding the reactivity of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one is essential for its handling, storage, and application in synthesis.

Functional Group Reactivity

  • The acetyl group can undergo nucleophilic addition reactions, hydrolysis, or reduction

  • The sulfonamide linkage is generally stable under physiological conditions but can be cleaved under harsh conditions

  • The methoxy group can be cleaved by strong acids or certain demethylating agents

  • The chlorine substituents can participate in metal-catalyzed coupling reactions

Stability Considerations

Based on its structure, the compound is likely:

  • Stable at room temperature when stored properly

  • Sensitive to strong oxidizing or reducing agents

  • Potentially reactive toward strong nucleophiles that could attack the carbonyl carbon

  • Stable in neutral aqueous environments but potentially reactive in strongly acidic or basic conditions

Analytical Characterization

For identification and purity assessment of 1-[4-(3,4-Dichloro-2-methoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, several analytical techniques can be employed.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Would show characteristic signals for the aromatic protons, methoxy group, piperazine ring protons, and acetyl methyl group

  • Infrared (IR) Spectroscopy: Would display characteristic absorption bands for the carbonyl group (approximately 1630-1650 cm⁻¹), sulfonyl group (approximately 1140-1160 cm⁻¹ and 1300-1350 cm⁻¹), and aromatic C-H stretching

  • Mass Spectrometry: Would show a molecular ion peak at m/z 367 with a characteristic isotope pattern due to the two chlorine atoms

Chromatographic Methods

High-performance liquid chromatography (HPLC) or thin-layer chromatography (TLC) would be suitable for purity determination and separation from structurally similar compounds.

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